1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one
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Overview
Description
1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one is an organic compound known for its unique structure and properties. This compound features a heptatrienone backbone with methoxy and phenyl substituents, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by subsequent reactions to introduce the methoxy and phenyl groups. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (DCM) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of Lewis acids like FeCl₃.
Major Products:
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols and alkanes.
- Substitution products vary based on the substituent introduced.
Scientific Research Applications
1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 4-Methoxyamphetamine
- Mebeverine
Comparison: 1-(4-Methoxyphenyl)-7-phenyl-1,4,6-heptatrien-3-one is unique due to its heptatrienone backbone, which imparts distinct chemical and physical properties compared to other methoxyphenyl derivatives.
Properties
CAS No. |
622-70-8 |
---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-7-phenylhepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C20H18O2/c1-22-20-15-12-18(13-16-20)11-14-19(21)10-6-5-9-17-7-3-2-4-8-17/h2-16H,1H3 |
InChI Key |
KBNIZXFFJWWJME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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